2-[(1-benzoyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-[(1-benzoyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a pyrazole ring fused with an isoindole structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes, receptors, and proteins, involved in critical biological processes.
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules, thereby modulating their activity.
Biochemical Pathways
For instance, imidazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities, among others . These activities suggest that the compound could potentially interfere with multiple biochemical pathways.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound might exhibit a range of biological effects, potentially including antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzoyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure, followed by further functionalization to introduce the isoindole moiety . The reaction conditions often require the use of catalysts such as iodine and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzoyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(1-benzoyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
5-amino-pyrazoles: Widely used in organic and medicinal synthesis due to their versatile reactivity.
Sulfur-containing pyrazoles:
Uniqueness
2-[(1-benzoyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(1-benzoyl-3,5-dimethylpyrazol-4-yl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-18(12-23-20(26)16-10-6-7-11-17(16)21(23)27)14(2)24(22-13)19(25)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGQSLDECBTBAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2)C)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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